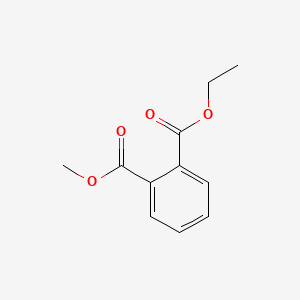
Methyl ethyl phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ethyl phthalate is an organic compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, specifically, is known for its use in various industrial applications due to its chemical properties.
Méthodes De Préparation
Methyl ethyl phthalate is typically synthesized through the esterification of phthalic anhydride with a mixture of methanol and ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The general reaction conditions involve heating the mixture to facilitate the esterification process. Industrial production methods often employ continuous reactors to ensure a steady production rate and high yield.
Analyse Des Réactions Chimiques
Methyl ethyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (methanol and ethanol).
Oxidation: This compound can be oxidized under specific conditions to produce phthalic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed from these reactions are phthalic acid and the corresponding alcohols.
Applications De Recherche Scientifique
Methyl ethyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Research has shown that phthalates, including this compound, can disrupt endocrine functions, making them subjects of study in toxicology and environmental science.
Medicine: While not directly used in medicine, the effects of phthalates on human health are extensively studied, particularly their potential role in reproductive health issues.
Industry: this compound is used in the manufacturing of consumer products such as cosmetics, personal care products, and packaging materials.
Mécanisme D'action
The mechanism by which methyl ethyl phthalate exerts its effects involves its interaction with the endocrine system. Phthalates can mimic or interfere with the action of hormones, leading to disruptions in hormonal balance. This interaction primarily occurs through binding to hormone receptors, altering the normal signaling pathways. The molecular targets include estrogen and androgen receptors, which play crucial roles in reproductive health.
Comparaison Avec Des Composés Similaires
Methyl ethyl phthalate is similar to other phthalates such as:
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Di-2-ethylhexyl phthalate
Compared to these compounds, this compound has unique properties due to its specific ester groups. For instance, it has a different solubility profile and reactivity, making it suitable for specific industrial applications where other phthalates might not be as effective.
Propriétés
Numéro CAS |
34006-77-4 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-O-ethyl 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-7-5-4-6-8(9)10(12)14-2/h4-7H,3H2,1-2H3 |
Clé InChI |
HGERXYZHJFOFNE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
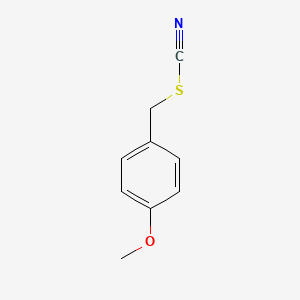
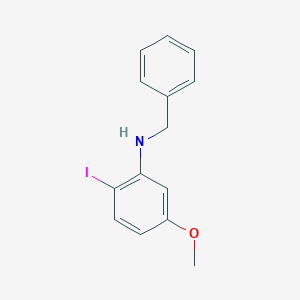
![2'-Chloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B14173245.png)

![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
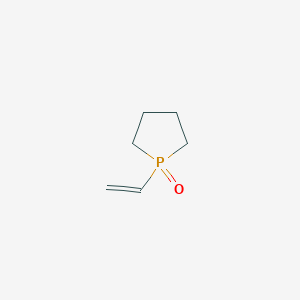
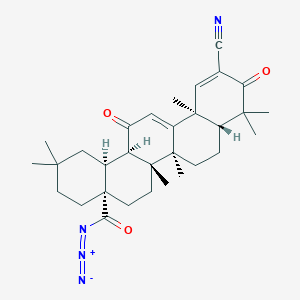
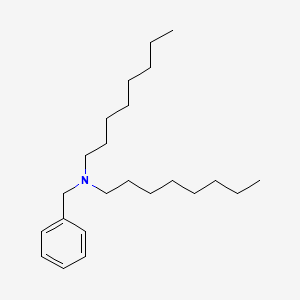
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)

![3-[2-(Benzenesulfonyl)prop-2-en-1-yl]-1H-indole](/img/structure/B14173328.png)

